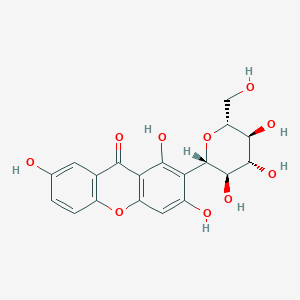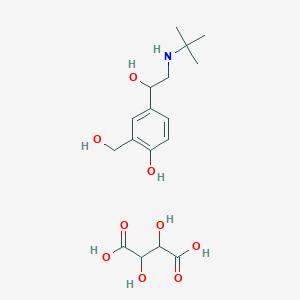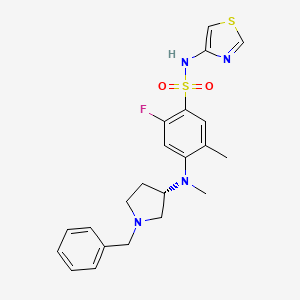![molecular formula C9H12N6O4 B11934433 (2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 35827-89-5](/img/structure/B11934433.png)
(2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4S,5R)-2-(7-アミノトリアゾロ[4,5-d]ピリミジン-3-イル)-5-(ヒドロキシメチル)オキソラン-3,4-ジオールは、さまざまな科学分野で大きな可能性を秘めた複雑な有機化合物です。この化合物は、トリアゾロピリミジン部分とヒドロキシメチルオキソラン環を含むユニークな構造を特徴とし、化学、生物学、医学の研究者にとって関心の対象となっています。
準備方法
合成経路と反応条件
(2S,3S,4S,5R)-2-(7-アミノトリアゾロ[4,5-d]ピリミジン-3-イル)-5-(ヒドロキシメチル)オキソラン-3,4-ジオールの合成は、通常、トリアゾロピリミジン環の形成とそれに続くオキソラン部分の付加を含む複数のステップを伴います。一般的な合成経路には、以下が含まれる場合があります。
トリアゾロピリミジン環の形成: これは、適切な前駆体を制御された条件下で環化反応させることで達成できます。
オキソラン環の付加: このステップには、ヒドロキシメチル基が導入される求核置換反応が含まれる場合があります。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために合成経路の最適化を含む可能性が高くなります。これには、以下が含まれる場合があります。
触媒の使用: 反応速度と選択性を向上させるために。
精製技術: 結晶化やクロマトグラフィーなどの、目的の生成物を単離するための。
化学反応の分析
反応の種類
(2S,3S,4S,5R)-2-(7-アミノトリアゾロ[4,5-d]ピリミジン-3-イル)-5-(ヒドロキシメチル)オキソラン-3,4-ジオールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシメチル基は酸化されてアルデヒドまたはカルボン酸を形成できます。
還元: トリアゾロピリミジン環は特定の条件下で還元できます。
置換: アミノ基は求電子剤との置換反応に参加できます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや三酸化クロムなど。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
求電子剤: ハロアルカンやアシルクロリドなど。
主な生成物
酸化生成物: アルデヒドまたはカルボン酸。
還元生成物: 還元されたトリアゾロピリミジン誘導体。
置換生成物: 使用した求電子剤に応じて、さまざまな置換誘導体。
科学研究への応用
化学
複雑な分子の合成: より複雑な有機分子の合成における中間体として使用される。
触媒: 触媒反応における配位子として使用される可能性。
生物学
酵素阻害: そのユニークな構造により、特定の酵素の阻害剤となる可能性がある。
生化学プローブ: 生化学経路を理解するための研究で使用される。
医学
創薬: 新規医薬品の開発のための潜在的なリード化合物。
治療薬: さまざまな疾患における潜在的な治療効果について調査されている。
産業
材料科学: 特定の特性を持つ新素材の開発に使用される。
農業: 農薬の開発における潜在的な用途。
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Biochemical Probes: Used in studies to understand biochemical pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
作用機序
(2S,3S,4S,5R)-2-(7-アミノトリアゾロ[4,5-d]ピリミジン-3-イル)-5-(ヒドロキシメチル)オキソラン-3,4-ジオールの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、以下を行う可能性があります。
酵素に結合する: 活性部位をブロックすることで、その活性を阻害する。
DNA/RNAと相互作用する: 転写または翻訳プロセスに影響を与える。
シグナル伝達経路を調節する: 疾患の進行に関与する細胞シグナル伝達経路に影響を与える。
類似化合物との比較
類似化合物
(2S,3S,4S,5R)-2-(7-アミノトリアゾロ[4,5-d]ピリミジン-3-イル)-5-(ヒドロキシメチル)オキソラン-3,4-ジオール: 他のトリアゾロピリミジン誘導体やオキソラン含有化合物と類似性がある。
独自性
構造的特徴: トリアゾロピリミジン環とヒドロキシメチルオキソラン部分の組み合わせはユニークです。
生物活性: 他の類似化合物と比較して、異なる生物活性を示す。
この記事は、(2S,3S,4S,5R)-2-(7-アミノトリアゾロ[4,5-d]ピリミジン-3-イル)-5-(ヒドロキシメチル)オキソラン-3,4-ジオールについて、その合成、反応、用途、作用機序、類似化合物との比較を網羅した包括的な概要を提供しています。
特性
CAS番号 |
35827-89-5 |
|---|---|
分子式 |
C9H12N6O4 |
分子量 |
268.23 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12)/t3-,5-,6+,9+/m1/s1 |
InChIキー |
OAUKGFJQZRGECT-ICKFSKTQSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(N=N2)[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methanesulfonic acid;N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine](/img/structure/B11934354.png)

![7-(3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B11934364.png)
![(E)-6-[(3S,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B11934365.png)

![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(Z)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B11934381.png)
![(1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B11934394.png)

![(3-(1H-Tetrazol-5-yl)phenyl)(5-(4-methoxyphenyl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)methanone](/img/structure/B11934398.png)
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934402.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11934426.png)
![4-fluoro-2-[(3R,4R)-4-hydroxyoxan-3-yl]-5-methyl-6-[(4-pyrazol-1-ylphenyl)methyl]-3H-isoindol-1-one](/img/structure/B11934435.png)
![[(3S)-5-ethoxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2,5-dioxopentyl] 2,6-dichlorobenzoate](/img/structure/B11934440.png)
